

Introduction: Unveiling the Potential of a Versatile Phenolic Building Block

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Compound of Interest

Compound Name: **2,2'-Methylenediphenol**

Cat. No.: **B073669**

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2,2'-Methylenediphenol, also known by synonyms such as Bis(2-hydroxyphenyl)methane and the ortho-ortho isomer of Bisphenol F, is a diarylmethane compound holding significant interest for chemical synthesis and materials science.[1][2][3] Its unique structure, featuring two phenol rings linked by a methylene bridge at the ortho positions, provides a distinct steric and electronic profile compared to its more common 4,4' and 2,4' isomers. This guide offers a comprehensive technical overview of **2,2'-Methylenediphenol**, focusing on its synthesis, characterization, applications, and safety protocols, designed to empower researchers in leveraging its potential as a strategic building block in their development pipelines.[4][5]

While its primary applications have been rooted in polymer chemistry and as a contact sensitizer in phenol-formaldehyde resins, its utility as a foundational scaffold in organic synthesis is increasingly recognized.[1][6] The two hydroxyl groups offer reactive sites for elaborating more complex molecular architectures, making it a valuable precursor for novel polymers, ligands, and potentially, pharmacologically active molecules.[4][7] Understanding the fundamental properties and methodologies associated with this compound is the first step toward unlocking its full synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental design, from selecting appropriate solvent systems to establishing reaction conditions. **2,2'-Methylenediphenol** is typically a white to light yellow or peach-colored crystalline powder or solid chunk at room temperature.[1][2]

Structural and Molecular Identifiers

The foundational identity of **2,2'-Methylenediphenol** is defined by its structure and internationally recognized chemical identifiers.

Caption: Chemical structure of **2,2'-Methylenediphenol**.

Table 1: Key Identifiers for **2,2'-Methylenediphenol**

Identifier	Value
CAS Number	2467-02-9 [8]
IUPAC Name	2-[(2-hydroxyphenyl)methyl]phenol [8]
Synonyms	2,2'-Bis(hydroxyphenyl)methane, Bisphenol F (ortho, ortho-isomer), 2,2'- Dihydroxydiphenylmethane [1] [9]
Molecular Formula	C ₁₃ H ₁₂ O ₂ [1]
InChI Key	MQCPOLNSJCWP GT-UHFFFAOYSA-N [8]

| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=CC=C2O)O[\[1\]](#) |

Physicochemical Data

The following table summarizes critical physicochemical data, essential for experimental planning and execution.

Table 2: Physicochemical Properties of **2,2'-Methylenediphenol**

Property	Value / Description	Source(s)
Molecular Weight	200.23 g/mol	[1] [10]
Appearance	White to light yellow or peach-colored powder/crystal	[1] [2]
Melting Point	113-118 °C	[2] [6] [10]
Boiling Point	363-365 °C (at 758 Torr)	[2] [10]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[2] [11]
pKa (Predicted)	9.81 ± 0.30	[1] [2]
LogP (Predicted)	3.1	[3] [10]
Topological Polar Surface Area	40.5 Å ²	[1] [10]
Hydrogen Bond Donor Count	2	[1] [10]

| Hydrogen Bond Acceptor Count| 2 |[\[1\]](#)[\[10\]](#) |

Synthesis and Purification Protocols

The synthesis of **2,2'-Methylenediphenol** is typically achieved through the acid-catalyzed condensation of phenol with formaldehyde. The regioselectivity, favoring the ortho-ortho isomer, is a critical challenge, often yielding a mixture of 2,2'-, 2,4'-, and 4,4'-isomers.[\[12\]](#) Methodologies that enhance the yield of the desired 2,2'-isomer are of significant interest.

Catalytic Synthesis from Phenol and Formaldehyde

A reported method utilizes a specific catalyst to improve the yield and selectivity for the 2,2'-isomer.[\[12\]](#) This approach represents a practical route for laboratory-scale synthesis.



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Caption: Workflow for the catalytic synthesis of Bisphenol F isomers.

Step-by-Step Protocol:

- **Reactor Charging:** In a three-necked flask equipped with a stirrer and reflux condenser, combine 0.4 g of calcium silicate composite catalyst with 23.5 g of phenol.[12]
- **Inert Atmosphere:** Purge the flask with nitrogen gas to establish an inert atmosphere.[12]
- **Initial Mixing:** Stir the mixture at 90°C for 5 minutes to ensure homogeneity.[12]
- **Reagent Addition:** Add 2 g of a 37% (by mass) aqueous solution of formaldehyde. This corresponds to a phenol-to-formaldehyde molar ratio of approximately 10:1.[12]
- **Reaction:** Heat the mixture to 110°C and maintain a gentle reflux for 2 hours under the nitrogen atmosphere.[12]
- **Cooling and Phenol Recovery:** After the reaction is complete, cool the flask to room temperature. The organic phase is then subjected to reduced pressure distillation to recover unreacted phenol.[12]
- **Product Isolation:** The concentrated residue remaining after distillation contains the crude product mixture. This specific method reports a 43.3% yield of bisphenol F, with the 2,2'-isomer comprising 91.2% of that fraction.[12]

Purification by Recrystallization

Achieving high purity is essential for subsequent applications, especially in polymer synthesis and drug development where impurities can drastically alter material properties or biological

activity. Recrystallization is a standard and effective method for purifying solid organic compounds like **2,2'-Methylenediphenol**.

General Protocol:

- Solvent Selection: Choose a suitable solvent or solvent system. Based on its reported solubility, a mixed solvent system, such as methanol/water or ethanol/water, is a logical starting point.[\[11\]](#) The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
- Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble component of a mixed system) until the solid completely dissolves.
- Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath. Crystals of the purified compound should form.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried product should be sharp and within the expected range (113-118 °C) to confirm purity.[\[2\]](#)

Analytical Characterization

Confirming the identity and purity of **2,2'-Methylenediphenol** is a critical quality control step. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Table 3: Spectroscopic Data for Structural Elucidation

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (8H): Complex multiplets expected in the ~6.7-7.2 ppm range.- Methylene Protons (-CH₂-, 2H): A singlet peak expected around 3.9-4.1 ppm.- Hydroxyl Protons (-OH, 2H): A broad singlet, chemical shift is concentration and solvent dependent, typically ~4.5-6.0 ppm, and is D₂O exchangeable.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals expected in the ~115-155 ppm range. The carbon bearing the hydroxyl group (C-OH) would be downfield (~150-155 ppm), while the carbon attached to the methylene bridge would be around 125-130 ppm.[13]- Methylene Carbon (-CH₂-): A single peak expected in the upfield region, typically ~30-35 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.[14]- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.- C=C Aromatic Ring Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.- C-O Stretch: A strong band around 1200-1250 cm⁻¹.

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight (C₁₃H₁₂O₂).[1][13] - Key Fragmentation: Expect fragmentation patterns corresponding to the loss of hydroxyl groups and cleavage at the methylene bridge, leading to fragments such as a hydroxytropylium ion. |

Purity is often assessed quantitatively using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial suppliers often specifying purity greater than

99% by GC.[10]

Applications in Research and Drug Development

The bifunctional nature of **2,2'-Methylenediphenol** makes it a highly valuable organic building block.[4] Its two phenolic hydroxyl groups serve as handles for a wide range of chemical transformations, enabling the construction of complex molecular frameworks.

Monomer for Advanced Polymers

The primary industrial application of bisphenols is in polymer chemistry. **2,2'-Methylenediphenol** can serve as a monomer in condensation polymerizations to create high-performance materials such as:

- Epoxy Resins: Reacting with epichlorohydrin to form epoxy resins with potentially unique thermal and mechanical properties due to the ortho-ortho linkage.
- Polycarbonates: Used in polycondensation reactions with phosgene or its derivatives. The specific stereochemistry of the 2,2'-isomer can influence the resulting polymer's physical properties, such as its glass transition temperature and optical clarity.
- Polyesters and Polyethers: The phenolic groups can be functionalized to participate in the synthesis of various other polymer classes.

Its role as a potential substitute for Bisphenol A (BPA) is an active area of research, driven by the need for materials with reduced endocrine-disrupting potential.[7]

Scaffold for Organic and Medicinal Chemistry

In the context of drug development, **2,2'-Methylenediphenol** is best viewed as a versatile scaffold or starting material.[5] The diarylmethane core is present in numerous biologically active compounds. Researchers can leverage this molecule for:

- Ligand Synthesis: The two hydroxyl groups can be used to chelate metal ions, forming the basis for catalysts or metal-binding therapeutic agents.
- Synthesis of Heterocycles: The phenolic structure is a precursor for various oxygen-containing heterocycles through reactions like ortho-formylation followed by cyclization.[15]

- Structure-Activity Relationship (SAR) Studies: As a defined isomer of Bisphenol F, it is a critical reference compound in toxicological and endocrinological research to probe how isomerism affects biological activity, such as interactions with nuclear receptors.[7] By modifying the phenolic rings or the methylene bridge, libraries of compounds can be generated to explore SAR for a desired biological target.

Reference Compound in Environmental and Toxicological Studies

Bisphenols as a class are under intense scrutiny for their potential as endocrine-disrupting chemicals. **2,2'-Methylenediphenol** serves as an important analytical standard and reference material in studies designed to understand the metabolism, environmental fate, and biological impact of Bisphenol F isomers.[6][7]

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling **2,2'-Methylenediphenol**. The compound is classified as an irritant and requires careful management in a laboratory setting.

GHS Hazard Classification

According to aggregated GHS information, **2,2'-Methylenediphenol** is classified with the following hazards:

- H315: Causes skin irritation.[1][3]
- H319: Causes serious eye irritation.[1][10]
- H335: May cause respiratory irritation.[1][2]

The signal word is "Warning".[1][2]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[1]
 - Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[1]
- Handling Practices: Wash hands thoroughly after handling. Avoid contact with skin and eyes. Take off contaminated clothing and wash it before reuse.[1]

Stability and Storage

- Stability: The compound is stable under recommended storage conditions.[2][11] It is, however, combustible.[1][2]
- Incompatibilities: Incompatible with strong oxidizing agents.[1][2]
- Storage Conditions: Store in a tightly sealed container in a cool, dry place under an inert atmosphere at room temperature.[1][2]

Toxicological Profile

2,2'-Methylenediphenol is known to be a contact sensitizer, an important consideration for its use in resins.[1][6] As an isomer of Bisphenol F, it is often included in broader toxicological assessments of bisphenols. However, the toxicological properties of this specific isomer have not been as thoroughly investigated as other bisphenols like BPA.[7] Researchers should treat it as a compound with potential, uncharacterized hazards and handle it accordingly.

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